molecular formula C5H6F3NO2 B14859825 (1S)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid

(1S)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid

Cat. No.: B14859825
M. Wt: 169.10 g/mol
InChI Key: XYADPSWBCYPNKY-AOIFVJIMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid is a compound characterized by the presence of a trifluoromethyl group attached to a cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid typically involves the trifluoromethylation of cyclopropane derivatives. One common method includes the use of trifluoromethylating agents such as CF3SO2Na (sodium trifluoromethanesulfinate) under mild conditions . The reaction conditions are optimized to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar trifluoromethylation techniques. The process is scaled up by optimizing reaction parameters such as temperature, pressure, and the concentration of reagents to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.

    Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced compounds, and substituted products with different functional groups replacing the trifluoromethyl group.

Scientific Research Applications

(1S)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism by which (1S)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl group enhances the compound’s stability and reactivity, allowing it to interact with enzymes and receptors in biological systems. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid is unique due to the presence of both an amino group and a trifluoromethyl group on the cyclopropane ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C5H6F3NO2

Molecular Weight

169.10 g/mol

IUPAC Name

(1S)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C5H6F3NO2/c6-5(7,8)2-1-4(2,9)3(10)11/h2H,1,9H2,(H,10,11)/t2?,4-/m0/s1

InChI Key

XYADPSWBCYPNKY-AOIFVJIMSA-N

Isomeric SMILES

C1C([C@@]1(C(=O)O)N)C(F)(F)F

Canonical SMILES

C1C(C1(C(=O)O)N)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.